Copper acrylate

Übersicht

Beschreibung

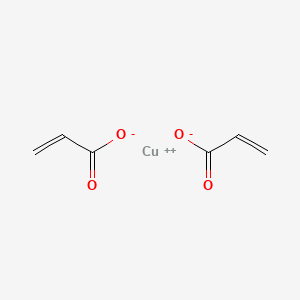

Copper acrylate is a compound with the molecular formula C3H3CuO2 . It is an ester of acrylic acid and its derivatives . The compound is used in various applications such as in the synthesis of polymers .

Synthesis Analysis

Copper acrylate can be synthesized through a process involving zinc acrylate or copper acrylate micromolecular monomer. This is followed by radical polymerization in a mixed solvent under the action of an initiator . Another method involves the synthesis of monodisperse sequence defined acrylate oligomers via consecutive single unit monomer insertion reactions .Molecular Structure Analysis

The molecular structure of copper acrylate involves a copper ion located on an inversion center and shows elongated octahedral geometry completed by two coplanar bidentate acrylates . The molecular weight of copper acrylate is 134.601 Da .Chemical Reactions Analysis

Copper acrylate can undergo various chemical reactions. For instance, it can participate in photo-induced copper-mediated polymerization in continuous-flow reactors . Acrylates, including copper acrylate, can react with thiols via two distinct mechanisms: radical mediated thiol–acrylate reaction and thiol–acrylate Michael addition .Physical And Chemical Properties Analysis

Copper acrylate has diverse characteristic properties. Acrylates are known for their good impact toughness, transparency, elasticity, and fairly good heat and oil resistance . The glass transition temperature (Tg) of acrylates is usually well below room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Copper acrylate can be incorporated into polymeric hydrogel matrices to create antimicrobial materials. These hydrogels, when loaded with copper ions, exhibit significant antimicrobial activity against various microbes, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) , Escherichia coli , and Candida albicans . The controlled release of copper ions from these hydrogels can be used for medical applications, providing a potential alternative to conventional treatments for infections.

Coatings and Paints

In the field of coatings and paints, copper acrylate can be utilized to enhance antifouling properties . This application is particularly relevant in marine environments where biofouling can significantly impact the performance and longevity of submerged structures . Copper acrylate’s ability to prevent microbial growth makes it an excellent choice for creating coatings that protect against marine organisms.

Catalysis

Copper acrylate can serve as a catalyst in various chemical processes. Its catalytic properties are beneficial in the petrochemical industry , where it can be used for hydrogenation reactions . Copper catalysts are known to exhibit favorable activity compared to other metals, such as nickel, making them valuable in industrial applications.

Nanotechnology

In nanotechnology, copper acrylate can be used to synthesize copper nanoparticles with diverse structures tailored for specific uses. These nanoparticles have applications in producing paints, ceramics, batteries, fuel cells , and more . The versatility of copper nanoparticles makes them suitable for a wide range of advanced materials and technologies.

Antibacterial Synergy

Copper acrylate can be part of bimetallic nanoparticles , such as silver-copper combinations, which exhibit a synergistic antibacterial mechanism . These nanoparticles can enhance efficacy, reduce toxicity, and offer new solutions for combating antibiotic resistance, which is a growing concern in public health.

Wirkmechanismus

Target of Action

Copper acrylate, like other copper compounds, primarily targets enzymes and proteins within cells . Copper is an essential nutrient for cellular processes, serving as a constituent element or enzyme cofactor participating in many biochemical pathways . It plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems .

Mode of Action

Copper acrylate interacts with its targets primarily through the generation of reactive oxygen species (ROS), which can irreversibly damage membranes . Copper ions released from surfaces can lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .

Biochemical Pathways

Copper acrylate affects several biochemical pathways. As a constituent element or enzyme cofactor, copper participates in many biochemical pathways and plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems . Copper ions can also regulate the cellular changes that underlie transitions in cell state .

Pharmacokinetics

It’s known that copper ions can be incorporated into cells via specific transporters, and once inside the cell, they can be sequestered by molecules such as metallothioneins or targeted to utilization pathways by chaperones .

Result of Action

The molecular and cellular effects of copper acrylate’s action are multifaceted. Copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . Copper ions can also directly catalyze the oxidation of metabolic molecules, driving the metabolic and epigenetic programming that underlies immune-cell activation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of copper acrylate. For instance, soil contamination with heavy metals like copper can cause toxic effects on plants, animals, and humans . Copper ions in soil can have pronounced impacts on the structure of the transcriptionally active bacterial community, overruling other environmental factors like season and pH . Therefore, the environmental context is crucial in determining the impact of copper acrylate.

Safety and Hazards

Zukünftige Richtungen

The use of acrylates, including copper acrylate, in dual-curing systems has found widespread use over the years due to their cheap, easily handled, and versatile nature . Future research could focus on further exploring the synthetic scope of photo-induced copper-mediated polymerization in continuous-flow reactors .

Eigenschaften

IUPAC Name |

copper;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLSDXJBKRIVFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161197 | |

| Record name | Copper acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper acrylate | |

CAS RN |

13991-90-7, 20074-76-4 | |

| Record name | Copper acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(2+) acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyrate](/img/structure/B1608984.png)